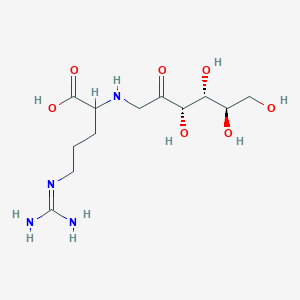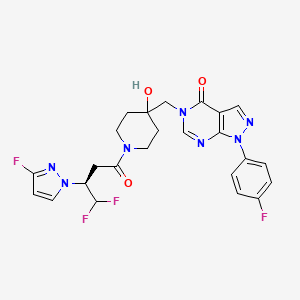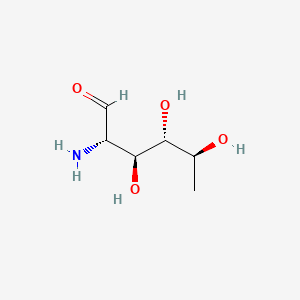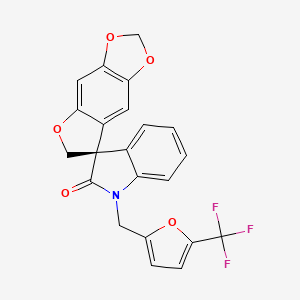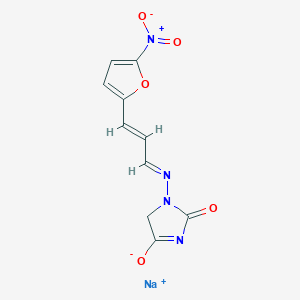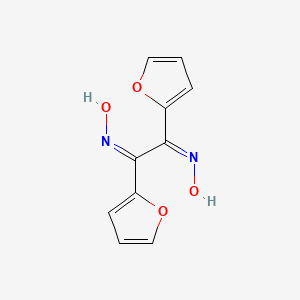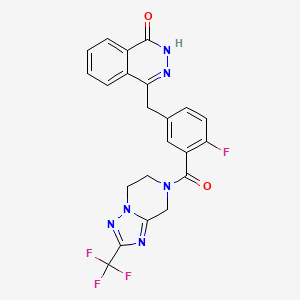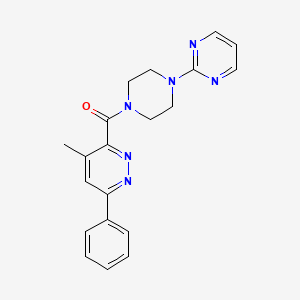
GIBH-130
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
GIBH-130は、アルツハイマー病の治療のために開発された新規化合物です。脳内の活性ミクログリア細胞を標的とすることにより、神経炎症を抑制します。 炎症性サイトカインと破壊的プロテアーゼの分泌を減らすことで、this compoundは細胞外マトリックスを保護し、アルツハイマー病における神経細胞死を防ぐのに役立ちます .
科学的研究の応用
GIBH-130 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying neuro-inflammation and its inhibition.
Biology: Investigated for its effects on microglia cells and the secretion of inflammatory cytokines.
Medicine: Primarily researched for its potential in treating Alzheimer’s disease and other neuro-inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents targeting neuro-inflammation
作用機序
GIBH-130は、脳内の活性ミクログリア細胞を標的とすることでその効果を発揮します。炎症性サイトカインと破壊的プロテアーゼの分泌を減らすことで、細胞外マトリックスを保護します。この保護は、アルツハイマー病における神経細胞死と認知機能の低下を防ぐために不可欠です。 この化合物の分子標的には、インターロイキン-1βなどの炎症促進性サイトカインが含まれます .
Safety and Hazards
将来の方向性
GIBH-130 is a new drug for the treatment of Alzheimer’s disease (AD) . It blocks neuro-inflammation by targeting active microglia cells in the brain, thereby reducing their ability to secrete inflammatory cytokines and destructive proteases, resulting in the preservation of the extra cellular matrix (ECM) . It has shown promising results in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models .
Relevant Papers The relevant papers retrieved indicate that this compound is a novel antineuroinflammatory agent that is identified through microglia-based phenotypic screenings . It has been found to exhibit comparable in vivo efficacy of cognitive impairment relief to donepezil and memantine respectively in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models at a substantially lower dose .
準備方法
合成経路と反応条件
GIBH-130の合成は、3-ブロモ-4-メチル-6-フェニルピリダジンの調製から始まるいくつかのステップを含みます。 この中間体は、無水ジメチルホルムアミド中でシアン化銅(I)と反応させて、4-メチル-6-フェニルピリダジン-3-カルボニトリルを生成します 。最終生成物であるthis compoundは、制御された条件下でさらなる反応によって得られ、高純度と収率が保証されます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、化合物の純度と有効性を保証するための厳格な品質管理対策が含まれています。 生産は、this compoundに必要な複雑な化学反応と精製プロセスを処理できる特殊な施設で行われます .
化学反応の分析
反応の種類
GIBH-130は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化生成物を形成できます。
還元: この化合物は、還元反応を起こして、還元された誘導体を形成することもできます。
一般的な試薬と条件
酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化誘導体が得られる場合がありますが、還元によってthis compoundの還元形が生成される場合があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: 神経炎症とその抑制を研究するためのモデル化合物として使用されます。
生物学: ミクログリア細胞と炎症性サイトカインの分泌に対する影響が調査されています。
医学: 主に、アルツハイマー病やその他の神経炎症性疾患の治療における可能性について研究されています。
類似化合物との比較
類似化合物
ドネペジル: アルツハイマー病の症状緩和に使用されるアセチルコリンエステラーゼ阻害剤。
メマンチン: 神経伝達を調節するN-メチル-D-アスパラギン酸受容体拮抗薬。
ミノサイクリン: 神経炎症の研究で使用される、抗炎症作用を持つ抗生物質.
GIBH-130の独自性
This compoundは、ミクログリア細胞を特異的に標的として神経炎症を抑制する能力において独特です。ドネペジルやメマンチンは症状を緩和しますが、this compoundは細胞外マトリックスを保護し、神経細胞死を防ぐことで病気を改変することを目指しています。 前臨床モデルにおけるその有効性は、アミロイド誘発モデルとアルツハイマー病のトランスジェニックマウスモデルの両方で有望な結果を示しています .
特性
IUPAC Name |
(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHTEHADIHZJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of GIBH-130 and its effect on neuroinflammation?
A1: The provided research abstract focuses on the discovery and preliminary characterization of this compound as a potential therapeutic agent for Alzheimer's disease (AD). While the exact mechanism of action is not described, the study highlights that this compound was identified through a microglia-based phenotypic screening approach designed to find molecules that modulate the release of proinflammatory cytokines. This suggests that this compound likely exerts its effects by interfering with the inflammatory pathways activated in microglia, which are the resident immune cells of the brain. The study demonstrates that this compound effectively reduced neuroinflammation in AD models, indicating its potential as a novel anti-inflammatory agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

